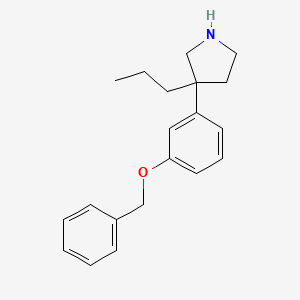
N-(2,3-Dihydroxypropyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-Dihydroxypropyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide is a synthetic organic compound that features a benzamide core with a nitrofuran moiety and a dihydroxypropyl group. Compounds with such structures are often investigated for their potential biological activities, including antimicrobial and anticancer properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydroxypropyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: This can be achieved by reacting an appropriate benzoyl chloride with an amine.
Introduction of the Nitrofuran Moiety: The nitrofuran group can be introduced via a Heck reaction, where a vinyl group is coupled with a nitrofuran derivative.
Attachment of the Dihydroxypropyl Group: This step might involve the reaction of the benzamide with a dihydroxypropyl halide under basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,3-Dihydroxypropyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide can undergo various chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrofuran moiety can be reduced to an amine.
Substitution: The benzamide core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Potential anticancer agent due to its ability to interfere with cellular processes.
Industry: Used in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(2,3-Dihydroxypropyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide likely involves interaction with cellular targets such as enzymes or DNA. The nitrofuran moiety is known to generate reactive oxygen species, leading to oxidative stress in cells. The dihydroxypropyl group may enhance solubility and cellular uptake.
Comparación Con Compuestos Similares
Similar Compounds
N-(2,3-Dihydroxypropyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide: can be compared with other nitrofuran derivatives like nitrofurantoin and furazolidone.
Benzamide Derivatives: Compounds like metoclopramide and sulpiride.
Uniqueness
Structural Features: The combination of a nitrofuran moiety with a dihydroxypropyl group is unique and may confer distinct biological activities.
Biological Activity: The specific arrangement of functional groups may result in unique interactions with biological targets.
Propiedades
Fórmula molecular |
C16H16N2O6 |
|---|---|
Peso molecular |
332.31 g/mol |
Nombre IUPAC |
N-(2,3-dihydroxypropyl)-4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzamide |
InChI |
InChI=1S/C16H16N2O6/c19-10-13(20)9-17-16(21)12-4-1-11(2-5-12)3-6-14-7-8-15(24-14)18(22)23/h1-8,13,19-20H,9-10H2,(H,17,21)/b6-3+ |
Clave InChI |
QEFQNLSWCKDPGF-ZZXKWVIFSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C/C2=CC=C(O2)[N+](=O)[O-])C(=O)NCC(CO)O |
SMILES canónico |
C1=CC(=CC=C1C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)NCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-Imidazo[4,5-E]benzoxazole](/img/structure/B15211715.png)
![1H,1'H-[3,3'-Bipyrrole]-2,2',5,5'-tetraone](/img/structure/B15211718.png)

![2-(4-Oxo-2,3-diphenylindeno[1,2-b]pyrrol-1(4H)-yl)ethyl acetate](/img/structure/B15211732.png)




![3'-O-[(2-Nitrophenyl)methyl]adenosine](/img/structure/B15211772.png)


![(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-(4'-methoxy-[1,1'-biphenyl]-4-yl)ethyl)(phenyl)phosphine)](/img/structure/B15211795.png)
![(4aS,7aR)-6-Butyl-4aH-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B15211797.png)

